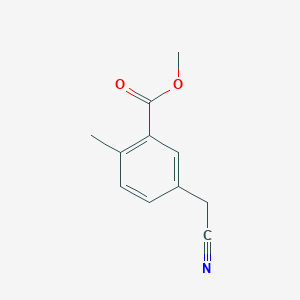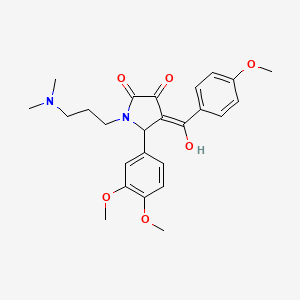
5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.523. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Annular Tautomerism in Curcuminoid NH-Pyrazoles
Research on compounds structurally related to the mentioned chemical, such as NH-pyrazoles, has been conducted to understand their annular tautomerism. Compounds with phenol residues show unique tautomerism, crystallizing in complex hydrogen bond patterns. This study on NH-pyrazoles, including analysis via X-ray crystallography and NMR spectroscopy, highlights the importance of tautomerism in molecular structure and properties, which can be relevant in drug design and material science (Cornago et al., 2009).
Facile Synthesis via Bredereck’s Reagent
Another study focuses on the use of Bredereck’s reagent for synthesizing complex heterocyclic compounds, demonstrating an efficient method for creating structures with potential biological activity. Molecular docking studies of these compounds indicate their potential as drug candidates due to favorable interaction energies (Malathi & Chary, 2019).
Tautomerism in Pyrazoles
The investigation into tautomerism of pyrazoles bearing dimethoxyphenyl groups contributes to understanding the dynamic behavior of such molecules in different environments, which is crucial for their application in medicinal chemistry and material science (Halcrow, Powell, & Duer, 1996).
Novel Triazafulvalene System Synthesis
Research on the synthesis of a new triazafulvalene system expands the chemical space of potential organic semiconductors and fluorescent materials, demonstrating the versatility of related compounds in materials science (Uršič, Svete, & Stanovnik, 2010).
Diverse Library Generation
The generation of a structurally diverse library from compounds similar to the mentioned chemical showcases the utility of these molecules as precursors in synthesizing a wide range of biologically active compounds. This work underlines the significance of such chemicals in drug discovery and development (Roman, 2013).
properties
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-26(2)13-6-14-27-22(17-9-12-19(32-4)20(15-17)33-5)21(24(29)25(27)30)23(28)16-7-10-18(31-3)11-8-16/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBQLXVJZGSQQC-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2636668.png)
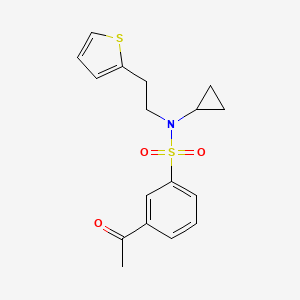
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2636671.png)
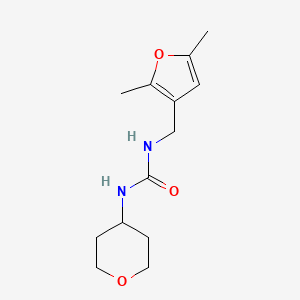
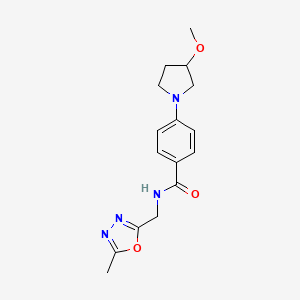
![Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2636675.png)
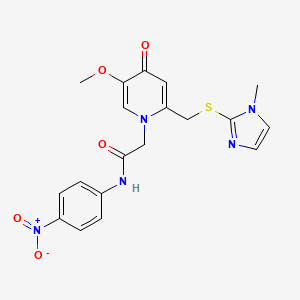
![6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2636678.png)
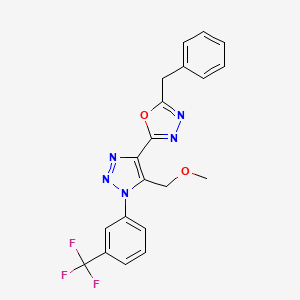
![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)
![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)
